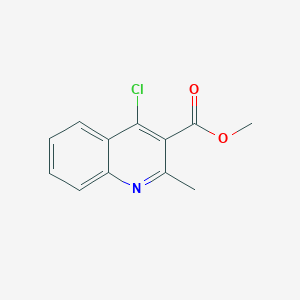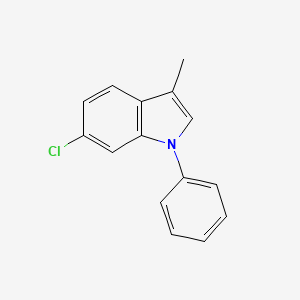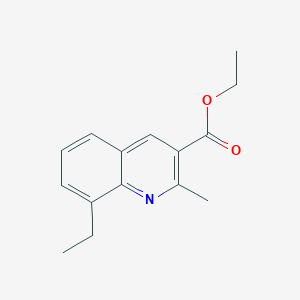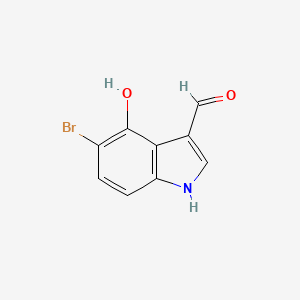
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom and an amine group attached to a tetrahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine typically involves the bromination of 1,2,3,4-tetrahydro-1,3-methanonaphthalene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Oxidized products such as nitroso or nitro compounds.
- Reduced products with the bromine atom removed.
Aplicaciones Científicas De Investigación
6-Bromo-1,2,3,4-tetrahydro-1,3-methanonaphthalen-4-amine has a wide range of applications in scientific
Propiedades
Fórmula molecular |
C11H12BrN |
|---|---|
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
5-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-amine |
InChI |
InChI=1S/C11H12BrN/c12-8-1-2-9-6-3-7(4-6)11(13)10(9)5-8/h1-2,5-7,11H,3-4,13H2 |
Clave InChI |
WFBWXSSINHIRKW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C3=C(C2N)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)


![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)





